![molecular formula C7H10N4 B187957 3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole CAS No. 197355-90-1](/img/structure/B187957.png)
3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole, also known as EMT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EMT belongs to the family of triazoles and has a unique chemical structure that makes it a promising candidate for drug development.
Mécanisme D'action
The exact mechanism of action of 3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole is not fully understood. However, studies have suggested that 3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole exerts its therapeutic effects by modulating various molecular targets, including enzymes, receptors, and signaling pathways. For example, 3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in cancer cell invasion and metastasis. 3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole has also been found to activate the peroxisome proliferator-activated receptor gamma, which plays a crucial role in regulating inflammation.
Effets Biochimiques Et Physiologiques
3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have reported that 3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole can induce apoptosis, inhibit cell proliferation, and reduce the production of pro-inflammatory cytokines. In vivo studies have demonstrated that 3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole can inhibit tumor growth, reduce inflammation, and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole has several advantages for lab experiments, including its high potency and selectivity, low toxicity, and ease of synthesis. However, 3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole also has some limitations, including its poor solubility in water and limited bioavailability.
Orientations Futures
There are several future directions for the research and development of 3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole. One potential direction is to optimize the synthesis method to improve the yield and purity of 3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole. Another direction is to investigate the pharmacokinetics and pharmacodynamics of 3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole to determine its optimal dosing and administration. Additionally, further studies are needed to elucidate the molecular targets and mechanisms of action of 3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole. Finally, clinical trials are needed to evaluate the safety and efficacy of 3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole in humans.
Méthodes De Synthèse
3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole can be synthesized through various methods, including the reaction of 3-ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole-4-carboxylic acid with hydrazine hydrate, followed by cyclization using sodium hydroxide. Another method involves the reaction of 3-ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole-4-carboxylic acid with thionyl chloride, followed by the addition of hydrazine hydrate and cyclization using sodium hydroxide.
Applications De Recherche Scientifique
3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported that 3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole exhibits potent anticancer activity by inhibiting the growth and proliferation of cancer cells. 3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole has also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, 3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole has been found to have neuroprotective effects by preventing neuronal cell death.
Propriétés
Numéro CAS |
197355-90-1 |
|---|---|
Nom du produit |
3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole |
Formule moléculaire |
C7H10N4 |
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
3-ethyl-6-methyl-5H-pyrazolo[5,1-c][1,2,4]triazole |
InChI |
InChI=1S/C7H10N4/c1-3-6-8-9-7-4-5(2)10-11(6)7/h4,10H,3H2,1-2H3 |
Clé InChI |
FEEOCYBANFHZNW-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C2N1NC(=C2)C |
SMILES canonique |
CCC1=NN=C2N1NC(=C2)C |
Synonymes |
1H-Pyrazolo[5,1-c]-1,2,4-triazole, 3-ethyl-6-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione](/img/structure/B187875.png)
![(2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone](/img/structure/B187878.png)
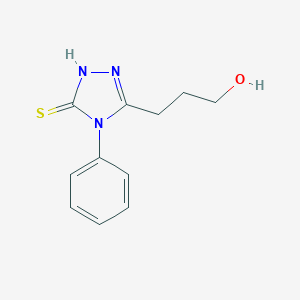
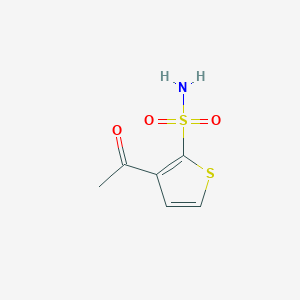

![N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B187882.png)
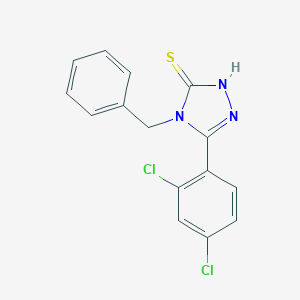
![2-[4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol](/img/structure/B187886.png)
![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-naphthalen-1-yl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B187887.png)
![2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B187891.png)
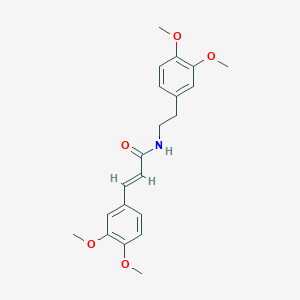
![2-Phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione](/img/structure/B187893.png)
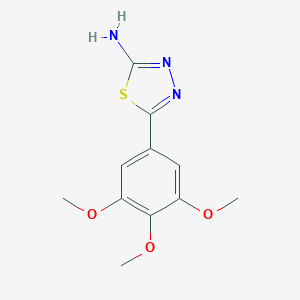
![Methyl 5-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B187899.png)